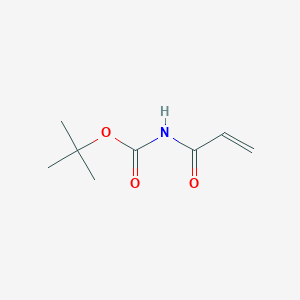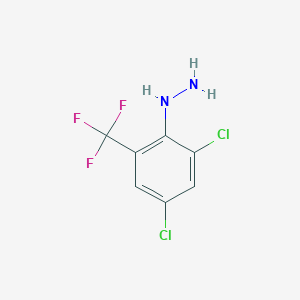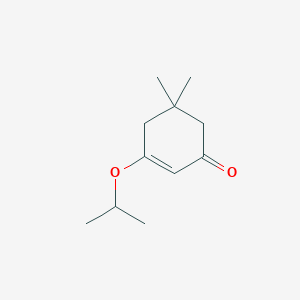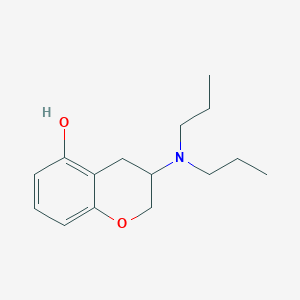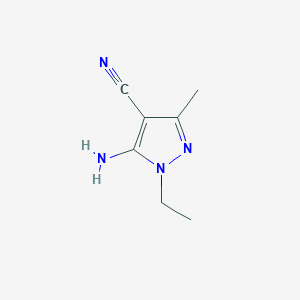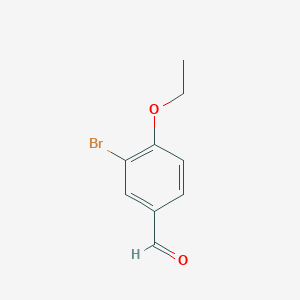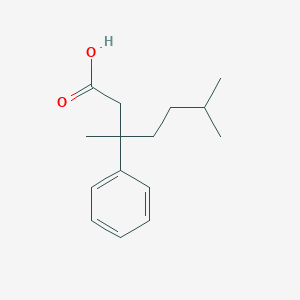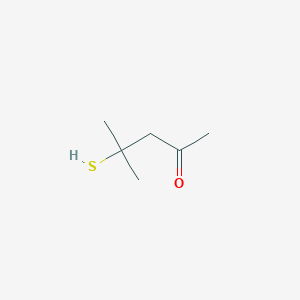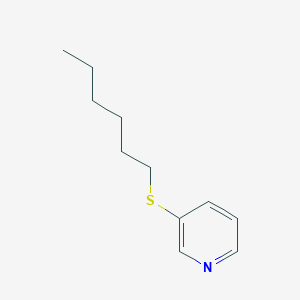
Pyridine, 3-(hexylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-(hexylthio)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-(hexylsulfanyl)pyridine and is a thioether derivative of pyridine. It has a molecular formula of C11H17NS and a molecular weight of 191.32 g/mol.
Wirkmechanismus
The mechanism of action of pyridine, 3-(hexylthio)- is not fully understood. However, it is believed that the compound acts as a chelating agent, forming complexes with metal ions. These complexes can then interact with other molecules, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Pyridine, 3-(hexylthio)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using pyridine, 3-(hexylthio)- in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful ligand in coordination chemistry. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of pyridine, 3-(hexylthio)-. One potential area of research is the development of new complexes with metal ions for use in catalysis and material science. Another area of research is the study of the compound's potential applications in medicine, such as in the treatment of cancer and bacterial infections. Additionally, the compound's antioxidant properties could be further explored for their potential applications in the food and cosmetic industries.
Synthesemethoden
The synthesis of pyridine, 3-(hexylthio)- can be achieved through several methods. One of the most common methods is the reaction between pyridine and hexanethiol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained through the purification process. Another method involves the reaction of pyridine with hexylmagnesium bromide, followed by the oxidation of the resulting intermediate with sulfur.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-(hexylthio)- has been extensively studied for its potential applications in various fields of science. It has been used as a ligand in coordination chemistry, where it forms complexes with metal ions. These complexes have been studied for their potential applications in catalysis, electrochemistry, and material science.
Eigenschaften
CAS-Nummer |
100056-23-3 |
|---|---|
Produktname |
Pyridine, 3-(hexylthio)- |
Molekularformel |
C11H17NS |
Molekulargewicht |
195.33 g/mol |
IUPAC-Name |
3-hexylsulfanylpyridine |
InChI |
InChI=1S/C11H17NS/c1-2-3-4-5-9-13-11-7-6-8-12-10-11/h6-8,10H,2-5,9H2,1H3 |
InChI-Schlüssel |
LBVMXEAJOWVKQI-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=CN=CC=C1 |
Kanonische SMILES |
CCCCCCSC1=CN=CC=C1 |
Synonyme |
Pyridine, 3-(hexylthio)- (6CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile](/img/structure/B33652.png)
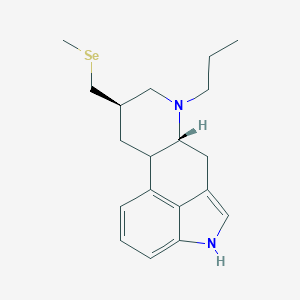
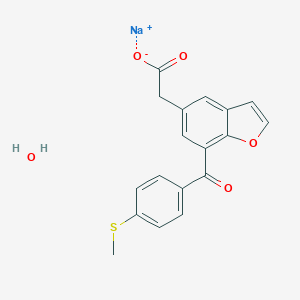
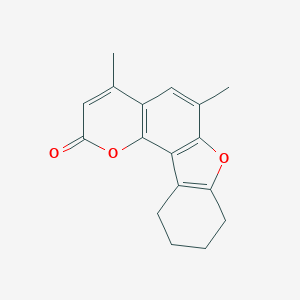
![[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B33660.png)
